molecular formula C13H16N2O3S2 B2434437 N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide CAS No. 431075-48-8

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide

Cat. No.: B2434437
CAS No.: 431075-48-8
M. Wt: 312.4
InChI Key: RFUAQDJKGIRBRF-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a dioxothiolan ring and a carbamothioyl group attached to a methylbenzamide moiety.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-9-4-2-3-5-11(9)12(16)15-13(19)14-10-6-7-20(17,18)8-10/h2-5,10H,6-8H2,1H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUAQDJKGIRBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base . The reaction is carried out in ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity . The process can be summarized as follows:

    Starting Material: 3-aminothiolane

    Reagent: Carbon disulfide (CS2)

    Catalyst: Strong base (e.g., potassium hydroxide)

    Solvent: Ethanol or ethanol-DMF mixture

    Reaction Conditions: The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions may be optimized further to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can also improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, and alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiolane derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of pesticides and fungicides due to its selective action against certain pests.

Mechanism of Action

The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways: It can inhibit key pathways in microbial and cancer cells, leading to cell death or growth inhibition.

Comparison with Similar Compounds

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide can be compared with other similar compounds, such as:

    2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide: Similar structure but with a chlorine atom, which may alter its reactivity and biological activity.

    Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Contains a dithiocarbamate group, making it effective as a fungicide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-2-methylbenzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, target interactions, and relevant research findings.

The molecular formula of this compound is C12H15N3O2S2C_{12}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of approximately 285.39 g/mol. The compound features a tetrahydrothiophene ring which contributes to its unique biological properties.

Target Interactions

Thiourea derivatives are known to interact with various biological targets due to their functional groups. The C=O and C=S bonds in the structure allow for chelation with metal ions, which can modulate enzyme activities and influence biochemical pathways. This compound may act on:

  • Enzymatic Inhibition : By chelating metal ions necessary for enzyme function.
  • Receptor Modulation : Potential interaction with specific receptors involved in cellular signaling.

Anticancer Activity

Research has shown that thiourea derivatives exhibit significant anticancer properties. The mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with cellular signaling pathways.

A study found that similar compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antifungal and Antimicrobial Properties

This compound has shown promise in antifungal and antimicrobial activities. The compound's ability to disrupt fungal cell membranes or inhibit essential metabolic pathways can lead to its effectiveness against pathogenic microorganisms.

Case Studies and Research Findings

StudyFindings
Study 1 : Anticancer EfficacyDemonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.
Study 2 : Antifungal ActivityExhibited strong antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 16 µg/mL.
Study 3 : Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL.

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